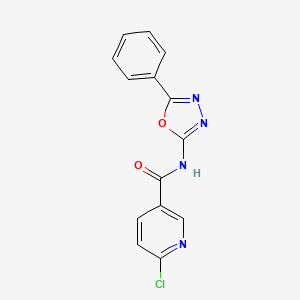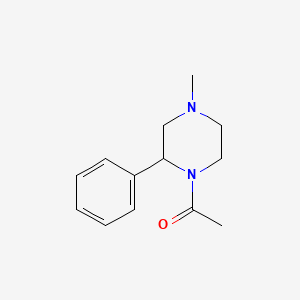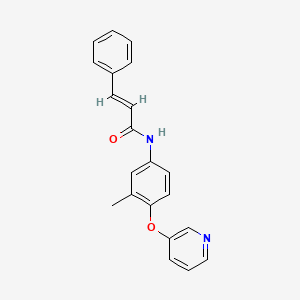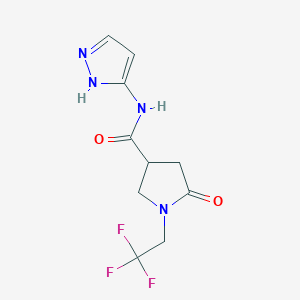
6-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mechanism of Action
The mechanism of action of 6-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-3-carboxamide varies depending on its application. In medicine, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In agriculture, this compound works by disrupting the nervous system of pests and inhibiting the growth of plant pathogens. In material science, this compound exhibits excellent electron transport properties due to its unique molecular structure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-3-carboxamide vary depending on its application. In medicine, this compound has been shown to cause cell cycle arrest and induce apoptosis in cancer cells. It also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In agriculture, this compound has been shown to cause paralysis and death in pests and inhibit the growth of plant pathogens. In material science, this compound exhibits excellent electron transport properties due to its unique molecular structure.
Advantages and Limitations for Lab Experiments
The advantages of using 6-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-3-carboxamide in lab experiments include its unique molecular structure, which makes it suitable for various applications in medicine, agriculture, and material science. Its ability to cross the blood-brain barrier also makes it a potential candidate for drug delivery systems. However, the limitations of using this compound in lab experiments include its high cost of synthesis and limited availability.
Future Directions
There are several future directions for the study of 6-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-3-carboxamide. In medicine, further studies are needed to explore its potential use as a drug delivery system and to develop more effective anti-cancer and anti-inflammatory drugs. In agriculture, more research is needed to optimize its use as a pesticide and to develop more environmentally friendly alternatives to traditional pesticides. In material science, further studies are needed to explore its potential use in the development of organic electronic devices and to improve its electron transport properties.
Synthesis Methods
The synthesis of 6-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-3-carboxamide involves the reaction of 6-chloro-3-pyridinecarboxylic acid with 5-phenyl-1,3,4-oxadiazole-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature for several hours. The resulting product is then purified using column chromatography to obtain a pure compound.
Scientific Research Applications
6-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-3-carboxamide has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier. In agriculture, this compound has been tested for its ability to control pests and diseases in crops. In material science, this compound has been studied for its potential use in the development of organic electronic devices.
properties
IUPAC Name |
6-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4O2/c15-11-7-6-10(8-16-11)12(20)17-14-19-18-13(21-14)9-4-2-1-3-5-9/h1-8H,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLSORMGPPUGOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2-Methylsulfanyl-1,3-benzothiazol-6-yl)amino]-5-oxopentanoic acid](/img/structure/B7567296.png)

![N-[2-(3-methylphenyl)-2-morpholin-4-ylethyl]-3-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B7567304.png)
![2-chloro-6-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)benzonitrile](/img/structure/B7567312.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl(1,2-oxazol-3-yl)methanone](/img/structure/B7567328.png)
![N-(2-cyanoethyl)-N-methyl-2-[4-(thiophen-2-ylsulfonylamino)phenyl]acetamide](/img/structure/B7567333.png)
![2-(furan-2-yl)-N-[(5-phenyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7567335.png)
![4-[(1,2,3,4-Tetrahydronaphthalen-2-ylamino)methyl]benzamide](/img/structure/B7567338.png)
![N-[3-[(4-hydroxycyclohexyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide](/img/structure/B7567339.png)
![N-[1-(2-fluorophenyl)ethyl]pyrimidin-2-amine](/img/structure/B7567347.png)
